REACTION_CXSMILES
|
[F-].C([N+](CCCC)(CCCC)CCCC)CCC.[Si]([O:26][CH2:27][C:28]1[CH:33]=[CH:32][C:31]([C:34](=[O:39])[CH2:35][CH:36]([CH3:38])[CH3:37])=[CH:30][N:29]=1)(C(C)(C)C)(C)C>C1COCC1>[OH:26][CH2:27][C:28]1[CH:33]=[CH:32][C:31]([C:34](=[O:39])[CH2:35][CH:36]([CH3:37])[CH3:38])=[CH:30][N:29]=1 |f:0.1|
|
Name
|
|
Quantity
|
2.13 mL
|
Type
|
reactant
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
2-(tert-butyldimethylsilyloxymethyl)-5-(3-methyl-butyryl)-pyridine
|
Quantity
|
330 mg
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OCC1=NC=C(C=C1)C(CC(C)C)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
stir at this temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the solvent in vacuo
|
Type
|
CUSTOM
|
Details
|
purify the crude mixture by chromatography on silica gel eluting with EtOAc
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC1=NC=C(C=C1)C(CC(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 327 mg | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 158.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |